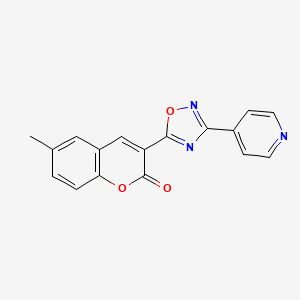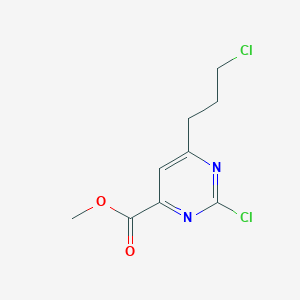![molecular formula C20H24N4O2S B2485494 2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1235653-05-0](/img/structure/B2485494.png)
2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of research into various benzimidazole derivatives with significant biological and pharmacological activities. The focus has been on synthesizing and characterizing these compounds to explore their potential in therapeutic applications.
Synthesis Analysis
The synthesis of related benzimidazole derivatives involves multiple steps, including condensation reactions, nucleophilic substitutions, and the use of catalysts to achieve the desired structural framework. These processes highlight the complexity and precision required in synthesizing specific benzimidazole derivatives for targeted biological activities (Rajkumar et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques such as IR, NMR, and Mass spectrometry. Crystallography studies provide insights into the conformational aspects and the molecular interactions within the crystal lattice, contributing to the understanding of their chemical reactivity and interaction with biological targets (Kumara et al., 2017).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including sulfonation, alkylation, and amidation, to introduce different substituents. These chemical modifications significantly influence their chemical properties, such as reactivity and stability, which are crucial for their biological activities (Acharyulu et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined through experimental procedures. These properties are essential for understanding the compound's behavior in biological systems and its formulation into dosage forms (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are pivotal for the pharmacological profile of benzimidazole derivatives. These properties influence the mechanism of action, including the interaction with biological targets and the metabolic pathways involved in their biotransformation (Sawant-Basak et al., 2018).
Scientific Research Applications
Antiproliferative Activity
One significant application involves the synthesis and evaluation of derivatives for antiproliferative activity against human cancer cell lines. A study by Mallesha et al. (2012) synthesized a series of compounds through nucleophilic substitution reactions, demonstrating good antiproliferative effects against several human cancer cell lines, identifying potential anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial and Antifungal Activities
Research on the synthesis of derivatives incorporating the piperazine moiety and imidazo[1,2-b]pyridazine has shown promising antimicrobial, antifungal, and antimalarial activities. Bhatt, Kant, and Singh (2016) developed compounds characterized by spectral studies and evaluated their effectiveness against various bacteria and fungi (Bhatt, Kant, & Singh, 2016).
Antidiabetic Properties
Further research into piperazine derivatives identified new antidiabetic compounds. Le Bihan et al. (1999) discovered that specific derivatives significantly improved glucose tolerance in a rat model of diabetes, indicating potential applications in diabetes management (Le Bihan, Rondu, Pelé-Tounian, Wang, Lidy, Touboul, Lamouri, Dive, Huet, Pfeiffer, Renard, Guardiola‐Lemaître, Manechez, Pénicaud, Ktorza, & Godfroid, 1999).
Corrosion Inhibition
The derivatives of benzimidazole, including those with piperazine moieties, have also been explored for their corrosion inhibition properties. Yadav et al. (2016) investigated several derivatives for their protective effects against corrosion of N80 steel in hydrochloric acid, revealing high inhibition efficiency and suggesting applications in materials science (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).
Enzyme Inhibition
Another study focused on the inhibitory profile of sulfonamide derivatives against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, linked to diseases like Alzheimer's and Parkinson's. Lolak et al. (2020) synthesized compounds showing moderate to strong enzyme inhibition, highlighting potential therapeutic applications (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Mechanism of Action
Target of Action
Compounds with piperazinyl and benzothiazole moieties have been found to exhibit a wide range of biological activities. They can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to impact various pathways related to neurotransmission .
Future Directions
properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-15-8-9-17(14-16(15)2)27(25,26)24-12-10-23(11-13-24)20-21-18-6-4-5-7-19(18)22(20)3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBODFBLYLTJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B2485412.png)
![N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2485413.png)
![Ethyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2485414.png)
![N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2485415.png)
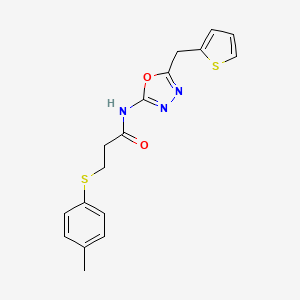
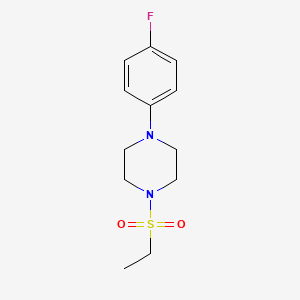

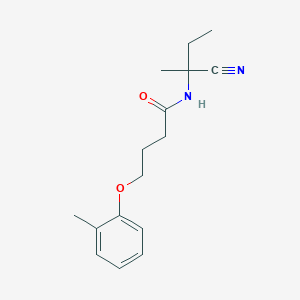

![Methyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2485425.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2485427.png)
